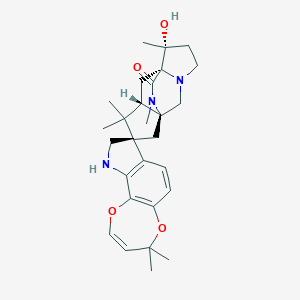
Derquantel
Übersicht
Beschreibung
Derquantel is a spiroindole compound that functions as an oral anthelmintic. It is primarily used in combination with abamectin to treat and control a broad range of adult and immature gastrointestinal nematodes in sheep . The compound is known for its efficacy against parasites that are resistant to other anthelmintics, making it a valuable tool in veterinary medicine .
Wissenschaftliche Forschungsanwendungen
Derquantel hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Antiparasitäres Mittel: Es wird zur Behandlung und Kontrolle von gastrointestinalen Nematodeninfektionen bei Schafen eingesetzt.
Resistenzbrechendes Antiparasitikum: This compound ist wirksam gegen Parasiten, die gegen andere Anthelmintika resistent sind, was es zu einem wertvollen Werkzeug bei der Bewältigung von Resistenzproblemen macht.
Kombinationstherapie: In Kombination mit Abamectin bietet this compound eine breite antiparasitäre Wirkung, die die meisten parasitären Nematoden bei Schafen abdeckt.
5. Wirkmechanismus
This compound wirkt als ein Antagonist des nikotinischen Acetylcholinrezeptors, der eine schlaffe Lähmung und den Ausstoß von Nematoden bewirkt . Dieser Mechanismus beinhaltet die Hemmung von nikotinischen Acetylcholinrezeptoren, die für die normale Funktion der Nematodenmuskulatur unerlässlich sind . Durch die Blockierung dieser Rezeptoren stört this compound die neuromuskuläre Aktivität der Parasiten, was zu ihrer Lähmung und letztendlich zum Ausstoß aus dem Wirt führt .
Wirkmechanismus
Target of Action
Derquantel primarily targets the nicotinic acetylcholine receptors in nematode muscles . These receptors play a crucial role in the neuromuscular transmission in nematodes, which is essential for their movement and survival .
Mode of Action
This compound acts as a selective antagonist of the nicotinic acetylcholine receptors . By binding to these receptors, it blocks the cholinergic neuromuscular transmission . This blockade disrupts the normal functioning of the nematodes, leading to a state of flaccid paralysis .
Biochemical Pathways
It is known that the drug’s action on the nicotinic acetylcholine receptors disrupts the normal neuromuscular transmission in nematodes . This disruption likely affects various downstream processes and pathways, ultimately leading to the paralysis and death of the parasites .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed into the bloodstream . The compound’s rate of metabolism and excretion, as well as its safety profile, determine the length of the withdrawal time . The usual site of metabolism of anthelmintics like this compound is the liver, where oxidation and cleavage reactions commonly occur .
Result of Action
The primary result of this compound’s action is the flaccid paralysis and subsequent death of nematodes . By blocking the cholinergic neuromuscular transmission, this compound disrupts the normal functioning of the nematodes, leading to their paralysis . This paralysis, in turn, results in the death of the parasites, followed by their expulsion from the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug is registered for use in sheep to treat and control a broad range of adult and immature gastrointestinal nematodes . Therefore, the specific environment within the gastrointestinal tract of the sheep, including the pH and presence of other substances, could potentially impact the drug’s action.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that Derquantel interacts with various enzymes, proteins, and other biomolecules in the body of the host organism
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Derquantel is synthesized semi-synthetically from paraherquamide, which is isolated from the fermentation extracts of the fungus Penicillium simplicissimum. The synthetic route involves the chemical reduction of paraherquamide, followed by specific chemical modifications to enhance its anthelmintic properties. The industrial production methods for this compound are not publicly disclosed, but it is typically produced by specialized pharmaceutical companies .
Analyse Chemischer Reaktionen
Derquantel unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Der erste Schritt in seiner Synthese beinhaltet die Reduktion von Paraherquamid.
Substitution: Verschiedene chemische Modifikationen werden am Molekül vorgenommen, um seine Wirksamkeit zu erhöhen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel und spezifische Katalysatoren, die die Umwandlung von Paraherquamid in this compound erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiter modifiziert werden, um die endgültige this compound-Verbindung zu erzeugen.
Vergleich Mit ähnlichen Verbindungen
Derquantel ist unter den Anthelmintika aufgrund seiner spezifischen Wirkungsweise und seiner Wirksamkeit gegen resistente Parasiten einzigartig . Ähnliche Verbindungen umfassen:
Paraherquamid: Die Ausgangssubstanz, aus der this compound synthetisiert wird.
Abamectin: Oft in Kombination mit this compound verwendet, um sein antiparasitäres Spektrum zu erweitern.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, Resistenzen zu überwinden und in seiner spezifischen Wirkungsweise, was es zu einer wertvollen Ergänzung des Arsenals von Antiparasitika macht .
Eigenschaften
IUPAC Name |
(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLXWPZFQQUIU-WGNDVSEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940260 | |
| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187865-22-1 | |
| Record name | Derquantel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187865221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DERQUANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0UGK6OOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)






![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)


